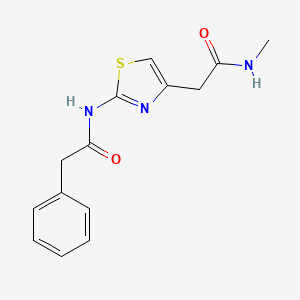
N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .
Synthesis Analysis
Thiazole derivatives are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . The synthesis of thiazole derivatives involves various chemical reactions and depends on the substituents attached to the thiazole ring .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives depend on the substituents attached to the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including “N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory Activity
These compounds have also been found to exhibit anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, and substances with anti-inflammatory properties can help reduce this response.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have also demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Anticonvulsant Activity
Compounds in the thiazole family have shown anticonvulsant effects . Anticonvulsants are medications that prevent or reduce the severity of seizures.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic activity . This suggests potential applications in cancer treatment.
Wirkmechanismus
Target of Action
The compound, N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities and have been found in many potent biologically active compounds Thiazole derivatives have been reported to interact with a variety of targets, including enzymes like cyclooxygenase-1 (cox-1) , DNA and topoisomerase II , and various cell lines .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . Others have shown inhibitory activity against COX-1 .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including analgesic and anti-inflammatory activities , as well as cytotoxicity activity on various human tumor cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-15-12(18)8-11-9-20-14(16-11)17-13(19)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEVRDUSHWHYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)
![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2467332.png)

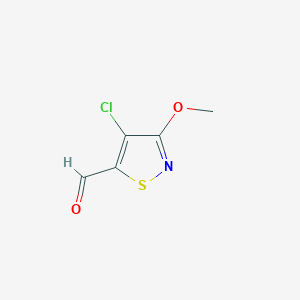
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2467338.png)
![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)
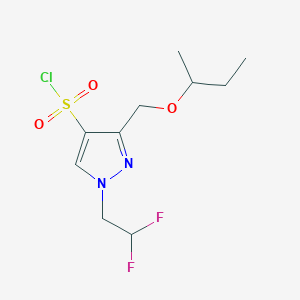
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2467341.png)
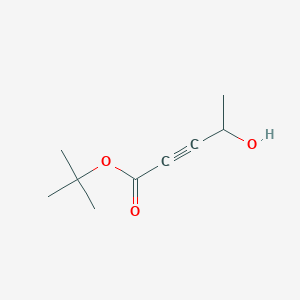
![2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2467344.png)
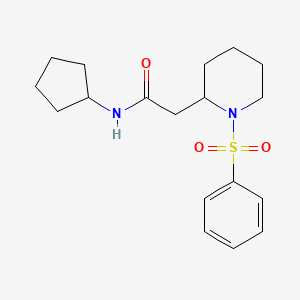
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2467349.png)
![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-phenylethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2467350.png)